N~4~-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide
Overview
Description
N~4~-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thiophene ring fused with a cycloheptane ring, an isoxazole ring, and various functional groups. The presence of these diverse functional groups and rings makes this compound highly versatile and of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide typically involves multiple steps, including the formation of the thiophene ring, the cycloheptane ring, and the isoxazole ring. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This method allows for the formation of carbon-carbon bonds between the different fragments of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N~4~-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N~4~-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or enzymes involved in inflammatory pathways .
Comparison with Similar Compounds
N~4~-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring structure and exhibit similar biological activities.
Isoxazole derivatives: Compounds with the isoxazole ring are known for their diverse pharmacological properties.
The uniqueness of N4-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide lies in its combination of multiple heterocyclic rings and functional groups, which confer a wide range of chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-12-16(18(24-27-12)13-8-4-2-5-9-13)20(26)23-21-17(19(22)25)14-10-6-3-7-11-15(14)28-21/h2,4-5,8-9H,3,6-7,10-11H2,1H3,(H2,22,25)(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQMNIMZYIYUTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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